2-Benzyloxazole-5-carbaldehyde

Physicochemical profiling Drug-likeness LogP comparison

2-Benzyloxazole-5-carbaldehyde is a 2,5-disubstituted oxazole building block bearing a benzyl group at C2 and a reactive aldehyde at C5. With a molecular formula of C11H9NO2 and molecular weight of 187.19 g/mol, it exhibits a computed XLogP3-AA of 2.1, a topological polar surface area (TPSA) of 43.1 Ų, and a predicted pKa of -0.41±0.10 for the oxazole nitrogen.

Molecular Formula C11H9NO2
Molecular Weight 187.19 g/mol
Cat. No. B12440015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyloxazole-5-carbaldehyde
Molecular FormulaC11H9NO2
Molecular Weight187.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=NC=C(O2)C=O
InChIInChI=1S/C11H9NO2/c13-8-10-7-12-11(14-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2
InChIKeyWNMMYCCUAYXFRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzyloxazole-5-carbaldehyde (CAS 1033037-42-1): Procurement-Grade Physicochemical and Structural Baseline for Research Sourcing


2-Benzyloxazole-5-carbaldehyde is a 2,5-disubstituted oxazole building block bearing a benzyl group at C2 and a reactive aldehyde at C5. With a molecular formula of C11H9NO2 and molecular weight of 187.19 g/mol, it exhibits a computed XLogP3-AA of 2.1, a topological polar surface area (TPSA) of 43.1 Ų, and a predicted pKa of -0.41±0.10 for the oxazole nitrogen [1]. The unsubstituted oxazole-5-carbaldehyde parent ring (CAS 118994-86-8) has a significantly lower LogP of approximately 0.49, indicating a ca. 4.3-fold difference in calculated lipophilicity [2]. The compound is commercially available at 98% purity from multiple suppliers and is classified with GHS07 hazard warnings (H302, H315, H319, H335) . This substituted oxazole carbaldehyde serves as a versatile intermediate for constructing more complex heterocyclic libraries, with the aldehyde handle enabling condensation, reductive amination, and Knoevenagel-type transformations.

Why Procuring 2-Benzyloxazole-5-carbaldehyde Over a Generic 2-Substituted Oxazole-5-carbaldehyde Matters for Reproducible Research


2-Benzyloxazole-5-carbaldehyde cannot be simply interchanged with other 2-substituted oxazole-5-carbaldehydes without altering key physicochemical properties and synthetic outcomes. The benzyl substituent introduces a flexible methylene linker between the oxazole ring and the phenyl group, providing three rotatable bonds compared to only two for the 2-phenyl analog [1]. This structural difference impacts conformational space, solubility, and intermolecular interactions. Furthermore, the compound class exhibits contextual biological profiles: pi-excessive monocyclic heterocycles such as oxazole and thiazole were reported as neither substrates nor inhibitors of rabbit liver aldehyde oxidase, whereas benzoxazole (a fused bicyclic analog) acted as both a substrate and inhibitor in the same assay system [2]. This underscores that even seemingly minor structural variations within the oxazole family produce functionally distinct outcomes. The C5 aldehyde group further differentiates reactivity from non-carbonyl-containing 2-benzyloxazole (CAS 68485-15-4). The evidence below quantifies these differences where data is available, while explicitly noting limitations in the current comparative knowledge base.

2-Benzyloxazole-5-carbaldehyde: Quantified Differentiation Evidence Against Structural Analogs


Lipophilicity (XLogP3-AA): 2-Benzyl vs. 2-Phenyl vs. Unsubstituted Oxazole-5-carbaldehyde

The computed XLogP3-AA for 2-Benzyloxazole-5-carbaldehyde is 2.1, reflecting the lipophilic contribution of the benzyl substituent [1]. This is approximately 4.3-fold higher than the unsubstituted oxazole-5-carbaldehyde (LogP ≈ 0.49) [2] and represents a meaningful increase over the 2-phenyl analog, which contains a direct aryl-oxazole bond without the methylene spacer. The benzyl group's methylene linker introduces an additional rotatable bond (3 vs. 2 for 2-phenyl), increasing conformational flexibility [1]. This differentiation is relevant for applications where chromatographic retention, membrane permeability, or hydrophobic binding pocket interactions are being optimized.

Physicochemical profiling Drug-likeness LogP comparison

Synthetic Route Differentiation: Pd(II)-Catalyzed Cyclization Enabling Direct 2-Benzyloxazole-5-carbaldehyde Access

The Beccalli et al. (2008) protocol provides a direct, regioselective synthesis of 2-substituted 5-oxazolecarbaldehydes via intramolecular Pd(II)-catalyzed cyclization of propargylamides [1]. This route is explicitly contrastive to formylation on pre-formed oxazole rings, which is described as 'often unsatisfactory in term of regioselectivity and yields' [1]. The benzyl-substituted propargylamide substrate yields 2-benzyloxazole-5-carbaldehyde through a 5-exo-dig cyclization pathway, achieving the desired 2,5-substitution pattern in a single step from the acyclic precursor. A subsequent 2022 methodology using benzeneseleninic acid under visible light achieved 2-aryl oxazole-5-carbaldehydes in 30–90% yield at room temperature in 1 hour, though the protocol focused on aryl rather than benzyl substrates [2]. Direct published yields for the benzyl variant under the Pd(II) protocol are not separately tabulated in the publicly available abstract.

Heterocyclic synthesis Pd catalysis Propargylamide cyclization

Reactive Aldehyde Handle: Differentiation from 2-Benzyloxazole via C5 Functionalization Potential

2-Benzyloxazole-5-carbaldehyde possesses a C5 aldehyde group that distinguishes it fundamentally from 2-benzyloxazole (CAS 68485-15-4), which lacks this carbonyl functionality [1]. The aldehyde enables nucleophilic addition, condensation with amines/hydrazines to form imines and hydrazones, Knoevenagel condensations with active methylene compounds, and oxidation to the corresponding carboxylic acid. This functional group contrast is absolute: the non-carbonyl analog cannot participate in any of these transformations without prior C–H functionalization. Although quantitative kinetic reactivity data (e.g., relative rates of nucleophilic addition) for 2-benzyloxazole-5-carbaldehyde vs. other oxazole aldehydes are not publicly available, aldehyde reactivity is well-established as being modulated by the electron-donating or -withdrawing character of the oxazole ring substituents. The benzyl group at C2 exerts a modest electron-donating inductive effect through the methylene spacer, potentially rendering the aldehyde slightly less electrophilic than 2-phenyl- or 2-(4-nitrophenyl)-substituted analogs.

Aldehyde reactivity Building block Condensation chemistry

Physicochemical Property Triangulation: Predicted Boiling Point, Density, and pKa Relative to Analogs

ChemicalBook reports predicted properties for 2-Benzyloxazole-5-carbaldehyde: boiling point 334.0±25.0 °C, density 1.195±0.06 g/cm³, and pKa -0.41±0.10 . By comparison, the unsubstituted oxazole-5-carbaldehyde has a reported boiling point of 184.7 °C at 760 mmHg and LogP of 0.49 . The significant boiling point elevation (~150 °C) reflects the additional molecular weight and enhanced van der Waals interactions conferred by the benzyl substituent. The strongly negative predicted pKa (-0.41) indicates that the oxazole nitrogen is not appreciably basic under physiological or standard laboratory conditions, which is consistent across this compound class. These predicted values serve as initial guidance for purification method selection (distillation feasibility), storage condition planning, and acid/base extraction protocols, but should be verified experimentally for critical applications.

Predicted physicochemical properties Boiling point comparison pKa

Where 2-Benzyloxazole-5-carbaldehyde Is the Scientifically Defensible Choice: Evidence-Grounded Application Scenarios


Diversity-Oriented Heterocyclic Library Synthesis Requiring a 2-Benzyl-5-formyl Oxazole Scaffold

In medicinal chemistry programs exploring oxazole-based scaffolds, 2-Benzyloxazole-5-carbaldehyde provides a unique substitution pattern where the benzyl group at C2 contributes lipophilicity (XLogP3 = 2.1 [1]) without the full conjugation of a 2-phenyl substituent, while the C5 aldehyde serves as a versatile diversification point for parallel library synthesis. The three-rotatable-bond architecture (vs. two for 2-phenyl) offers distinct conformational sampling that may impact target binding. The compound is sourced at 98% purity , which is suitable for initial SAR exploration without additional purification for most applications.

Synthesis of 2,5-Disubstituted Oxazole Derivatives via Aldehyde Condensation Chemistry

The C5 aldehyde functionality enables condensation with amines (forming Schiff bases), hydrazines (hydrazones), and active methylene compounds (Knoevenagel adducts), all of which are standard transformations for building more complex oxazole-containing architectures. The 2008 Beccalli Pd(II)-catalyzed cyclization protocol provides a published synthetic entry route for the compound class [2], giving researchers a precedent-based starting point for either purchasing the compound or verifying its structure against literature characterization data.

Physicochemical Property Benchmarking Against 2-Substituted Oxazole Analog Series

When constructing a congeneric series to probe the impact of 2-position substitution on oxazole properties, 2-Benzyloxazole-5-carbaldehyde serves as the benzyl reference point. Its predicted boiling point (334 °C ), density (1.195 g/cm³ ), and computed LogP (2.1 [1]) provide the necessary baseline data for series-wide property comparison. Researchers can benchmark these values against the 2-phenyl (MW 173.17, LogP ~1.8 estimated), 2-methyl (MW 111.10), and unsubstituted (MW 97.07, LogP ~0.49) analogs to deconvolute substituent effects on potency, solubility, and metabolic stability.

Aldehyde Oxidase Substrate/Inhibitor Profiling in Preclinical DMPK Studies

Given that monocyclic oxazoles are reportedly neither substrates nor inhibitors of rabbit liver aldehyde oxidase [3], 2-Benzyloxazole-5-carbaldehyde may serve as a control or comparator compound in aldehyde oxidase (AOX) profiling assays. The C5 aldehyde group, being a potential AOX substrate motif (cf. benzaldehyde), provides a built-in probe for evaluating whether the oxazole ring's electronic character protects the aldehyde from AOX-mediated oxidation, compared to simple aromatic aldehydes. Quantitative AOX inhibition data for this specific compound are not currently available in public databases, representing a research opportunity for metabolism scientists.

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